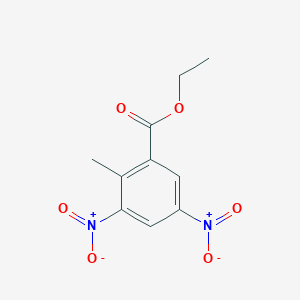

2-Methyl-3,5-dinitro-benzoic acid ethyl ester

説明

Its ethyl ester functional group enhances solubility in organic solvents, making it valuable in synthetic chemistry, particularly as a precursor for polymer synthesis or further functionalization (e.g., nitro group reduction to amines) .

特性

IUPAC Name |

ethyl 2-methyl-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-3-18-10(13)8-4-7(11(14)15)5-9(6(8)2)12(16)17/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFQGBZJRMAHMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of 2-Methylbenzoic Acid

Nitration of 2-methylbenzoic acid introduces nitro groups at the 3 and 5 positions. This is achieved using a mixture of concentrated nitric acid () and sulfuric acid () under controlled temperatures (40–150°C). The reaction proceeds via electrophilic aromatic substitution, with sulfuric acid acting as both a catalyst and dehydrating agent.

Key Conditions

-

Molar Ratio : 1:4–6 (2-methylbenzoic acid : )

-

Time : 8–10 hours

Side Products : Over-nitration or oxidation of the methyl group may occur if temperatures exceed 150°C.

Esterification Methods

DCC/DMAP-Mediated Esterification

This method, adapted from copolymer functionalization techniques, involves activating the carboxylic acid group of 3,5-dinitro-2-methylbenzoic acid with DCC, followed by nucleophilic attack by ethanol in the presence of dimethylaminopyridine (DMAP).

Procedure

-

Activation : 3,5-Dinitro-2-methylbenzoic acid (1 equiv) reacts with DCC (1 equiv) in dry dimethylformamide (DMF) at -5°C for 1 hour.

-

Esterification : Ethanol (25–40 equiv) and DMAP (0.1 equiv) are added. The mixture is stirred at room temperature for 24 hours.

-

Workup : Precipitate diethyl ether removes unreacted acid, yielding the ester as a pale-yellow solid.

Data Table 1: DCC-Mediated Reaction Parameters

Advantages : High selectivity, minimal side products.

Limitations : Costly reagents (DCC, DMAP), requires anhydrous conditions.

Acid-Catalyzed Fischer Esterification

The patent-derived method employs concentrated to catalyze direct esterification between 3,5-dinitro-2-methylbenzoic acid and ethanol.

Procedure

-

Reaction : 3,5-Dinitro-2-methylbenzoic acid (1 equiv), ethanol (25–40 equiv), and (3–5 equiv) are refluxed at 78°C for 12–48 hours.

-

Workup : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. Recrystallization from ethanol yields pure ester.

Data Table 2: Fischer Esterification Parameters

Advantages : Cost-effective, scalable for industrial production.

Limitations : Potential dehydration of ethanol to diethyl ether, requiring excess alcohol.

Structural and Thermal Characterization

Spectroscopic Analysis

FT-IR :

-NMR (CDCl) :

Thermal Stability

Dynamic mechanical thermal analysis (DMTA) shows no decomposition below 200°C, making the ester suitable for high-temperature polymer applications.

Industrial Applications and Scalability

The sulfuric acid method is preferred for large-scale production due to lower reagent costs and compatibility with continuous flow reactors. In contrast, the DCC approach is reserved for laboratory-scale synthesis requiring high purity.

Table 3: Method Comparison for Industrial Use

化学反応の分析

Types of Reactions

2-Methyl-3,5-dinitro-benzoic acid ethyl ester undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Reduction: 2-Methyl-3,5-diaminobenzoic acid ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Methyl-3,5-dinitrobenzoic acid and ethanol.

科学的研究の応用

Polymer Synthesis

One of the primary applications of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester is in the synthesis of polymers. It serves as a comonomer in the preparation of copolymers, which can be tailored for specific properties:

- Copolymers with Hydroxyethyl Methacrylate (HEMA): Research indicates that this compound can be esterified with HEMA to produce copolymers that exhibit enhanced mechanical properties and solubility characteristics. The incorporation of 3,5-dinitrobenzoic acid derivatives into polymer chains allows for the development of materials suitable for various industrial applications, including coatings and adhesives .

Table 1: Properties of Copolymers Synthesized with 2-Methyl-3,5-Dinitro-Benzoic Acid Ethyl Ester

| Property | Before Modification | After Modification |

|---|---|---|

| Solubility in DMF | Poor | Good |

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Increased |

Chemical Modification

The compound is also utilized as a reagent for chemical modifications in organic synthesis. Its dinitro group provides reactive sites that can undergo various transformations:

- Esterification Reactions: In the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), 2-Methyl-3,5-dinitro-benzoic acid ethyl ester can react with alcohols to form esters. This reaction pathway is significant for creating functionalized compounds that can be further used in drug development and material science .

Pharmaceutical Applications

While direct pharmaceutical applications are still under exploration, the structure of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester suggests potential uses in drug design:

- Antimicrobial Activity: Compounds with nitro groups have been studied for their antimicrobial properties. The modification of existing drugs with this compound could lead to enhanced efficacy against resistant bacterial strains.

- Drug Delivery Systems: The incorporation of this compound into polymer matrices may improve drug solubility and controlled release profiles, making it a candidate for developing advanced drug delivery systems.

Environmental Applications

Research into the environmental impact and degradation pathways of nitroaromatic compounds has highlighted the necessity for understanding their behavior in ecosystems:

- Biodegradation Studies: The environmental fate of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester can be studied to assess its biodegradability and potential toxicity to aquatic life.

Case Study 1: Synthesis and Characterization of Copolymers

A study conducted by Irani et al. demonstrated the successful synthesis of copolymers using 2-Methyl-3,5-dinitro-benzoic acid ethyl ester as a comonomer. The research highlighted the improved thermal and mechanical properties of the resulting polymers compared to their non-modified counterparts .

Case Study 2: Antimicrobial Activity Evaluation

Preliminary studies on related nitrobenzoic compounds suggest that modifications incorporating dinitro groups may enhance antimicrobial activity. Further investigation into 2-Methyl-3,5-dinitro-benzoic acid ethyl ester could reveal similar properties, paving the way for novel antibiotic formulations.

作用機序

The mechanism of action of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester depends on its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-methyl-3,5-dinitro-benzoic acid ethyl ester and related compounds:

Table 1: Key Properties of Nitro-Substituted Benzoic Acid Esters

*Calculated based on molecular formulas of similar compounds.

Structural and Functional Comparisons

Substituent Effects on Reactivity

- Nitro Groups : All compounds feature electron-withdrawing nitro groups at the 3- and 5-positions, directing electrophilic substitution to the 4-position. However, steric hindrance from the 2-methyl group in the target compound may reduce reactivity compared to Ethyl 3,5-dinitrobenzoate .

- Ester Groups : Ethyl esters (e.g., target compound) generally exhibit higher hydrophobicity than methyl esters (e.g., 2-methyl-3,5-dinitro-benzoic acid methyl ester), influencing solubility and reaction kinetics .

Synthetic Pathways The target compound and Ethyl 3,5-dinitrobenzoate share a common synthesis route: conversion of the parent acid to an acid chloride (using oxalyl chloride/DMF) followed by esterification with ethanol . Tert-butyl esters (e.g., 3,5-Dinitro-benzoic acid tert-butyl ester) require tert-butanol for esterification, introducing steric bulk that complicates further functionalization .

Applications

- Supramolecular Chemistry : The target compound serves as a linker in hydrogen-bonded polymers due to its nitro groups, which can be reduced to amines for further coupling .

- Commercial Reagents : Ethyl 3,5-dinitrobenzoate is widely available for laboratory use, whereas methyl and tert-butyl derivatives are niche research chemicals .

Key Research Findings

- Reduction of Nitro Groups: Nitro substituents in these compounds are amenable to catalytic hydrogenation or formic acid reduction, yielding amino derivatives critical for pharmaceutical intermediates .

- Thermal Stability : Ethyl 3,5-dinitrobenzoate has a well-defined melting point (91–92°C), suggesting higher crystallinity than the 2-methyl analog, which lacks reported thermal data .

生物活性

2-Methyl-3,5-dinitro-benzoic acid ethyl ester (commonly referred to as MDNB) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, case studies, and relevant research findings.

2-Methyl-3,5-dinitro-benzoic acid ethyl ester is an ester derivative of 3,5-dinitrobenzoic acid. Its molecular structure includes two nitro groups that contribute to its reactivity and biological effects. The compound's boiling point is approximately 395 °C, indicating its stability under high temperatures.

The biological activity of MDNB can be attributed to its ability to interact with various molecular targets. It can modulate the activity of enzymes and receptors involved in inflammation and cancer progression. Specific pathways affected by MDNB include:

- Enzyme Inhibition : MDNB has been shown to inhibit certain enzymes that play a role in inflammatory processes.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and leading to therapeutic effects in various disease contexts .

Antimicrobial Activity

Research indicates that MDNB exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival .

Antifungal Activity

MDNB has also been evaluated for its antifungal properties. In vitro studies have shown that it inhibits the growth of various fungal species, particularly Candida strains. The antifungal mechanism is believed to involve the disruption of fungal cell membranes and interference with ergosterol biosynthesis .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effect of MDNB against clinical isolates of bacteria.

- Methodology : Disk diffusion method was employed to assess the susceptibility of bacterial strains to MDNB.

- Results : The study revealed that MDNB exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

-

Antifungal Evaluation :

- Objective : To determine the antifungal activity of MDNB against Candida albicans.

- Methodology : Broth microdilution method was used to assess the minimum inhibitory concentration (MIC).

- Results : The MIC values indicated that MDNB effectively inhibited Candida growth at relatively low concentrations, highlighting its potential for therapeutic use in fungal infections.

Data Summary

The following table summarizes the biological activities and potency of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester based on recent studies:

| Biological Activity | Target Organism/Pathway | Methodology Used | Results |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Disk Diffusion | Significant zones of inhibition observed |

| Antifungal | Candida albicans | Broth Microdilution | Low MIC values indicating high efficacy |

Q & A

Q. What are the established synthetic routes for 2-methyl-3,5-dinitro-benzoic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-methyl-3,5-dinitrobenzoic acid. A common method involves refluxing the acid in methanol with H₂SO₄ as a catalyst. After 5 hours, cooling and recrystallization from CHCl₃ yield colorless needles (69.3% yield) . Optimization includes monitoring reaction progress via TLC and controlling reflux temperature to minimize side reactions.

| Synthetic Method | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄-catalyzed esterification | H₂SO₄ | MeOH | 69.3% | |

| Acid chloride ethanolysis | DMF | EtOH | 80–90% |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction reveals a planar benzene ring (C1–C6) and ester group (O2/C7/O1/C8) with a dihedral angle of 24.27° between them. The nitro groups (O3/N1/O4 and O5/N2/O6) form dihedral angles of 60.21° and 4.22° with the aromatic ring. Zigzag polymeric chains are stabilized by C–H···O interactions (Table 1, ).

| Structural Parameter | Value |

|---|---|

| Dihedral angle (benzene/ester) | 24.27° |

| Nitro group tilt (C) | 60.21° |

| Nitro group tilt (D) | 4.22° |

Q. What spectroscopic techniques are optimal for characterizing purity and functional groups?

- Methodological Answer : Use ¹H/¹³C NMR to confirm ester and nitro group positions. FT-IR identifies ν(C=O) at ~1700 cm⁻¹ (ester) and ν(NO₂) at ~1530/1350 cm⁻¹. HPLC (C18 column, MeCN/H₂O mobile phase) assesses purity, with a melting point of 91–92°C as a secondary check .

Advanced Research Questions

Q. How can nitro groups in this compound be selectively reduced for derivatization, and what catalysts are effective?

- Methodological Answer : Catalytic hydrogenation using Pd/C in a mixture of formic acid and triethylamine reduces nitro groups to amines at room temperature. This method preserves the ester functionality and achieves >90% conversion . For partial reduction, controlled H₂ pressure (1–2 atm) and low temperatures (0–5°C) are critical.

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this ester?

- Methodological Answer :

- Protection of nitro groups : Use Boc or Fmoc groups to prevent undesired nucleophilic attacks.

- Stepwise functionalization : Prioritize ester hydrolysis (e.g., NaOH/EtOH) before modifying nitro groups to avoid ester cleavage.

- Inert conditions : Conduct reactions under N₂/Ar to prevent oxidation of intermediates .

Q. How do steric and electronic effects of the 2-methyl and nitro substituents influence reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The meta -directing nitro groups deactivate the ring, while the 2-methyl group introduces steric hindrance, limiting substitution to the 4-position. Computational studies (DFT/B3LYP) show increased electron density at C4 due to hyperconjugation from the methyl group. Experimental validation via nitration yields 4-nitro derivatives as major products .

Q. What role do C–H···O interactions play in the supramolecular assembly of this compound?

- Methodological Answer : C–H···O hydrogen bonds (2.50–2.65 Å) between nitro oxygen and adjacent methyl/aromatic protons drive 1D polymeric chain formation. These interactions enhance thermal stability (TGA decomposition >200°C) and influence solubility in polar aprotic solvents .

Data Contradictions and Resolution

- Melting Point Variability : Reported melting points range from 91–92°C to 61–64°C for analogous esters . This discrepancy arises from polymorphism or residual solvents. Consistently dry samples and slow recrystallization (e.g., CHCl₃) improve reproducibility .

- Nitro Group Reactivity : While reports facile reduction, notes stability under acidic conditions. Resolution lies in solvent choice: nitro groups resist reduction in protic solvents (e.g., MeOH) but react in aprotic media (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。